molecular formula C37H26N6 B12295480 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

Cat. No.: B12295480
M. Wt: 554.6 g/mol
InChI Key: WCXNEXQHQNXXEA-UHFFFAOYSA-N
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Description

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine is a complex organic compound with a molecular formula of C42H28N6. It is known for its unique structure, which includes a 2-phenylpyrimidine skeleton with four pyridine pendants. This compound is widely used in various scientific research fields due to its exceptional electron injection properties and high electron mobility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine typically involves the reaction of 3,5-di(pyridin-4-yl)benzaldehyde with 2-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves sublimation techniques to obtain ultra-pure grade chemicals. Sublimation is a process where the compound is heated until it transitions from a solid to a gas without passing through a liquid phase, and then it is condensed back into a solid form .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of pyridine N-oxides, while reduction may yield pyridine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine involves its interaction with molecular targets through its pyridine and pyrimidine rings. These interactions can reduce trap state densities and inhibit nonradiative recombination, leading to improved electron transport and injection properties. The compound’s electron-deficient nature allows it to form exciplex systems with electron-donating materials, enhancing its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine: This compound has a similar structure but with a phenyl group instead of a methyl group, resulting in different electronic properties.

    3,5-di(pyridin-4-yl)benzoic acid: This compound shares the pyridine rings but has a different core structure, leading to different reactivity and applications.

Uniqueness

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine stands out due to its high electron mobility and injection properties, making it particularly useful in advanced electronic applications. Its ability to form exciplex systems with electron-donating materials further enhances its versatility and performance.

Properties

Molecular Formula

C37H26N6

Molecular Weight

554.6 g/mol

IUPAC Name

4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine

InChI

InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3

InChI Key

WCXNEXQHQNXXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7

Origin of Product

United States

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